molecular formula C12H12N2O3 B11064935 (3,4-dimethoxyphenyl)(1H-imidazol-5-yl)methanone

(3,4-dimethoxyphenyl)(1H-imidazol-5-yl)methanone

Cat. No.: B11064935
M. Wt: 232.23 g/mol
InChI Key: KGQKHXLZAPEAMB-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(1H-imidazol-5-yl)methanone is an organic compound that features both a dimethoxyphenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(1H-imidazol-5-yl)methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(1H-imidazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(1H-imidazol-5-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(1H-imidazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)(1H-imidazol-4-yl)methanone
  • (3,4-Dimethoxyphenyl)(1H-imidazol-2-yl)methanone
  • (3,4-Dimethoxyphenyl)(1H-imidazol-1-yl)methanone

Uniqueness

(3,4-Dimethoxyphenyl)(1H-imidazol-5-yl)methanone is unique due to the specific positioning of the imidazole ring, which can influence its reactivity and binding properties

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(1H-imidazol-5-yl)methanone

InChI

InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)12(15)9-6-13-7-14-9/h3-7H,1-2H3,(H,13,14)

InChI Key

KGQKHXLZAPEAMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN=CN2)OC

solubility

33 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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